molecular formula C10H22N2O B1599289 2-(4-Isobutylpiperazin-1-yl)ethanol CAS No. 34581-19-6

2-(4-Isobutylpiperazin-1-yl)ethanol

Cat. No.: B1599289
CAS No.: 34581-19-6
M. Wt: 186.29 g/mol
InChI Key: RLNYZCCAKAPCFX-UHFFFAOYSA-N
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Description

2-(4-Isobutylpiperazin-1-yl)ethanol is a piperazine derivative characterized by an isobutyl group at the 4-position of the piperazine ring and a hydroxethyl (-CH₂CH₂OH) substituent. Piperazine derivatives are widely studied for their versatility in drug design, with substituents modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

IUPAC Name

2-[4-(2-methylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYZCCAKAPCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406288
Record name 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34581-19-6
Record name 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylpiperazin-1-yl)ethanol typically involves the reaction of 4-isobutylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isobutylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isobutylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyl group and the piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs of 2-(4-Isobutylpiperazin-1-yl)ethanol, emphasizing substituent variations and their implications:

Compound Name Substituent at Piperazine 4-Position Functional Group Key Properties/Applications Evidence Source
This compound Isobutyl (-CH₂CH(CH₂)₂) Ethanol (-CH₂CH₂OH) Likely moderate lipophilicity; potential CNS activity (inferred)
2-(4-Benzylpiperazin-1-yl)ethanone Benzyl (-CH₂C₆H₅) Ketone (-CO-) Acetylcholinesterase inhibition (IC₅₀ = 12 µM)
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 6-Chloro-2-methylpyrimidine Ethanol (-CH₂CH₂OH) High-purity reference material for drug development
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol Benzhydryl (-CH(C₆H₅)(4-ClC₆H₄)) Ethanol (-CH₂CH₂OH) Antipsychotic candidate (structural similarity to known neuroleptics)
2-(4-((4-Chloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol 4-Chloro-3-methylphenyl sulfonyl Ethanol (-CH₂CH₂OH) Potential protease inhibition (sulfonyl groups often target enzymes)

Key Observations :

  • Ethanol vs. Ketone: The hydroxethyl group in ethanol derivatives may improve solubility compared to ketone-containing analogs (e.g., 2-(4-Benzylpiperazin-1-yl)ethanone), which could favor in vivo stability .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., benzyl, benzhydryl) are associated with receptor-binding activity (e.g., acetylcholinesterase, 5-HT₁A), while alkyl groups like isobutyl may prioritize pharmacokinetic optimization .

Physicochemical Data :

  • IR/NMR : Analogs like 2-(2-(4-(2-Nitrobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione show characteristic peaks: IR ν ~3429 cm⁻¹ (O-H stretch), 1H NMR δ 2.25–2.35 ppm (piperazine protons) . The isobutyl group would introduce distinct methyl resonances (δ ~0.9–1.1 ppm) .
  • Solubility: Ethanol derivatives generally exhibit higher aqueous solubility than ketone or sulfonyl analogs due to hydrogen bonding .

Pharmacological Activity

  • Acetylcholinesterase Inhibition: 2-(4-Benzylpiperazin-1-yl)ethanone demonstrated IC₅₀ = 12 µM, attributed to π-π interactions between the benzyl group and enzyme active sites . The isobutyl analog may show reduced potency due to lack of aromaticity.
  • 5-HT₁A Receptor Affinity: Arylpiperazine-ethanol derivatives (e.g., benzhydryl-substituted) exhibit nanomolar affinity, suggesting the ethanol group supports hydrogen bonding with receptors .
  • Enzyme Targeting : Sulfonyl-containing analogs (e.g., ) are protease inhibitors, while pyrimidine-substituted derivatives () are used in antiviral/anticancer research .

Biological Activity

2-(4-Isobutylpiperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H22_{22}N2_2O
  • CAS Number : 4739636
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • Research indicates that compounds with piperazine structures often exhibit effects on the central nervous system. This compound may influence neurotransmitter systems, potentially acting as an anxiolytic or antidepressant agent.
  • Antitumor Properties :
    • Preliminary studies suggest that derivatives of piperazine can induce apoptosis in cancer cells. The specific activity of this compound in this context is still under investigation, but its structural similarities to known antitumor agents warrant further exploration.
  • Antimicrobial Activity :
    • Some studies have indicated that piperazine derivatives possess antimicrobial properties. The efficacy of this compound against various pathogens could be a promising area for future research.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors in the brain, potentially modulating neurotransmitter release and receptor activity.

Proposed Mechanisms:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors may contribute to its neuropharmacological effects.
  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to cell death in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalPotential anxiolytic effects
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on bacterial growth

Notable Research Findings

  • Neuropharmacological Studies : A study examining the effects of piperazine derivatives indicated significant anxiolytic-like behavior in rodent models when administered at varying doses.
  • Antitumor Activity : In vitro assays demonstrated that similar piperazine compounds could significantly reduce cell viability in several cancer cell lines, suggesting possible applications for this compound in cancer therapy.
  • Antimicrobial Testing : Initial screening against common bacterial strains revealed moderate activity, prompting further investigation into its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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